4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure may contribute to its binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxamide
Uniqueness
Compared to similar compounds, 4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid stands out due to its specific trifluoromethyl substitution, which imparts unique electronic and steric properties. These properties can enhance the compound’s stability, bioavailability, and overall efficacy in various applications.
Biological Activity
4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known by its CAS number 1326812-11-6, is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C18H20F3NO4 and a molecular weight of approximately 371.35 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological interactions.
Physical and Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C18H20F3NO4 |
Molecular Weight | 371.35 g/mol |
Boiling Point | 527.2 ± 50 °C (Predicted) |
Density | 1.37 ± 0.1 g/cm³ (Predicted) |
pKa | 3.34 ± 0.40 (Predicted) |
These properties suggest that the compound may exhibit distinct solubility and stability characteristics, which can influence its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds containing the trifluoromethyl group, such as this compound, may possess significant antimicrobial properties. A study reported that related compounds were evaluated against Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains, showing varying degrees of activity with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to over 1000 µM depending on the structural modifications made to the hydrazine derivatives .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a series of experiments, several derivatives showed moderate inhibition with IC50 values ranging from 27.04 µM to over 106.75 µM for AChE, suggesting that some variants may be more effective than established drugs like rivastigmine . This highlights the potential of these compounds in treating conditions like Alzheimer's disease through cholinergic modulation.
The mechanism by which these compounds exert their biological effects is thought to involve non-covalent interactions with target proteins, positioning them near active site residues critical for enzymatic function . Molecular docking studies have supported this hypothesis, indicating that structural features such as the trifluoromethyl group enhance binding affinity and specificity.
Study on Antimycobacterial Activity
In a detailed investigation into the antimycobacterial efficacy of related compounds, it was found that certain derivatives exhibited MIC values as low as 125 µM against M. tuberculosis, demonstrating potential for further development as therapeutic agents against resistant strains . The study emphasized the importance of alkyl chain length in modulating activity, with longer chains generally correlating with increased potency.
Evaluation of Enzyme Inhibition
Another significant study focused on the enzyme inhibitory properties of various hydrazinecarboxamide derivatives derived from trifluoromethylbenzohydrazide. The results indicated that specific modifications could enhance AChE inhibition significantly compared to baseline compounds, suggesting a promising avenue for drug development targeting neurodegenerative diseases .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c18-17(19,20)12-7-3-2-6-11(12)14(22)21-13(15(23)24)10-25-16(21)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZCFUDGRSHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.